Methyl 4-amino-2-hydroxybutanoate
Description
Contextual Significance in Synthetic Organic Chemistry
In the field of synthetic organic chemistry, molecules that offer multiple points for reaction are highly prized. Methyl 4-amino-2-hydroxybutanoate serves as an exemplary case. Its amine and hydroxyl groups can be selectively protected or reacted, allowing for controlled, stepwise construction of larger, more intricate molecular architectures. The methyl ester functionality can also be readily hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.
The chirality of the molecule, specifically at the carbon bearing the hydroxyl group, makes it a valuable chiral building block. researchgate.nettcichemicals.comresearchgate.net Chiral building blocks are essential in the synthesis of enantiomerically pure compounds, a critical requirement in the development of pharmaceuticals and other biologically active molecules where stereochemistry often dictates efficacy and safety. The use of such pre-existing chiral centers, a strategy known as the "chiral pool" approach, is a cornerstone of modern asymmetric synthesis.
Overview of its Role as a Key Intermediate and Building Block
The primary role of this compound in chemical research is as a key intermediate. It is a direct precursor in the synthesis of a variety of target molecules. One of the most notable applications is in the preparation of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB), a compound that has been investigated for its neurological activity. researchgate.netnih.gov The synthesis often involves the use of related chiral precursors like (S)-malic acid or ethyl (R)- and (S)-4-chloro-3-hydroxybutyrate, which are converted through several steps into the final GABOB product. researchgate.net The methyl ester form, this compound, represents a protected version of the carboxylic acid, which can be a strategic advantage in a multi-step synthesis, preventing the free acid from interfering with subsequent reactions.
Furthermore, its structure is analogous to other important synthetic intermediates. For instance, methyl 2-hydroxy-4-(methylthio)butanoate is used in the preparation of the methionine hydroxy analog. google.com This highlights the utility of the hydroxybutanoate framework in accessing valuable amino acid derivatives. The general class of amino acids and their derivatives are widely recognized as versatile chiral building blocks for creating non-natural amino acids and amino alcohols. researchgate.netresearchgate.net
The synthetic pathways to create such butanoic acid derivatives are diverse. For example, a synthesis of 4-amino-3-hydroxybutyric acid has been achieved from allyl cyanide in four steps. researchgate.net Another approach involves the reduction of a nitrile group to form the aminomethyl group, a key step in producing 4-aminobutyric acid derivatives. google.com These synthetic strategies underscore the accessibility and modular nature of the 4-amino-2-hydroxybutanoate core structure.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁NO₃ |
| Molecular Weight | 133.15 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in polar organic solvents |
| Chirality | Contains a chiral center at the C2 position |
Structure
2D Structure
3D Structure
Properties
CAS No. |
57413-15-7 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl 4-amino-2-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3 |
InChI Key |
HXGXFXBXPGNZKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 4 Amino 2 Hydroxybutanoate and Its Stereoisomers
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and environmentally friendly processes. This approach is particularly useful for generating optically pure compounds.
Enzymatic Resolution Strategies
Enzymatic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. This strategy relies on the ability of enzymes to selectively catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted forms. For instance, the enzymatic hydrolysis of a racemic ester can produce an optically pure acid and the unreacted ester of the opposite configuration. Lipases are commonly employed for this purpose due to their broad substrate specificity and high enantioselectivity.
Biocatalytic Approaches
Biocatalysis utilizes whole cells or isolated enzymes to perform chemical transformations. mdpi.com This method is prized for its high selectivity and mild reaction conditions. mdpi.com A notable biocatalytic approach involves the reductive amination of keto esters. nih.gov For example, imine reductases (IREDs) can catalyze the conversion of a ketone and an amine into a chiral amine. nih.gov Researchers have assembled large libraries of IREDs from metagenomic sources to find enzymes capable of acting on a wide range of substrates, including sterically demanding ketones and amines. nih.gov This has enabled the synthesis of N-substituted β-amino esters, which are important pharmaceutical intermediates. nih.gov
Another biocatalytic strategy is the use of dehydrogenases. Engineered amine dehydrogenases can synthesize chiral amines from ketones or aldehydes through reductive amination, using ammonia (B1221849) as the amino group donor and NAD(P)H as a cofactor. nih.gov For instance, phenylalanine dehydrogenase and leucine (B10760876) dehydrogenase have been successfully engineered to produce chiral amines with high enantiomeric excess. nih.gov
Asymmetric Synthesis Techniques
Asymmetric synthesis aims to create a specific stereoisomer directly, rather than separating a mixture. This is often achieved through the use of chiral catalysts or auxiliaries that guide the reaction towards the desired stereochemical outcome.
Chiral Catalyst Applications
Chiral catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically enriched products from prochiral substrates. A prominent example is the use of ruthenium (II) catalysts in the asymmetric transfer hydrogenation of β-substituted-α-keto esters. nih.gov This method facilitates a dynamic kinetic resolution, leading to the formation of anti-α-hydroxy-β-amino acid derivatives with high diastereoselectivity and enantioselectivity. nih.gov
Modified Cinchona alkaloids have also emerged as powerful organocatalysts for the synthesis of chiral α-amino acids. researchgate.net These readily available catalysts have been successfully applied in the kinetic resolution of urethane-protected α-amino acid N-carboxyanhydrides, providing a practical route to chiral amino acids on an industrial scale. researchgate.net
Stereoselective Transformations
Stereoselective transformations are designed to favor the formation of one stereoisomer over others. One such method involves the use of chiral auxiliaries. For example, a chiral auxiliary can be attached to a glycine (B1666218) Schiff base to form a Ni(II) complex. mdpi.com Alkylation of this complex with an electrophile, followed by removal of the auxiliary, yields a non-racemic α-amino acid. mdpi.com This approach has been successfully used for the large-scale synthesis of fluorinated amino acids. mdpi.com
Another strategy involves the use of metalloenamines derived from chiral alkoxy amines. uoa.gr These can be alkylated to produce chiral aldehydes with significant enantiomeric excess. uoa.gr The stereochemical outcome of these reactions is influenced by factors such as the structure of the chiral amine and the reaction conditions. uoa.gr
Classical Chemical Synthesis Approaches
Traditional chemical synthesis methods remain relevant for the production of Methyl 4-amino-2-hydroxybutanoate and its analogs. These methods often involve multi-step sequences and may require the use of protecting groups and purification techniques like chromatography.
One classical approach begins with readily available starting materials like methyl 4-aminobenzoate (B8803810). nih.gov A series of reactions, including diazotization, bromination, and nucleophilic substitution, can be employed to introduce the desired functional groups. For example, the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates has been achieved through a pathway involving the reaction of methyl 4-aminobenzoate with potassium thiocyanate (B1210189) and bromine. nih.gov
Another classical method involves the use of building blocks like N-(tert-butoxycarbonyl)-L-serine methyl ester. orgsyn.org This starting material can be converted to N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester, a versatile intermediate for the synthesis of various non-natural α-amino acids via palladium-catalyzed cross-coupling reactions. orgsyn.org
The synthesis of related compounds, such as those with a γ-butyrolactam core, has been achieved through one-pot reactions involving the aldol (B89426) condensation of methyl 4,6-O-benzylidene-α-D-arabino-hexopyranosid-2-ulose with diethyl malonate, followed by reaction with alkylamines. nih.gov
Table 1: Summary of Synthetic Methodologies
| Methodology | Key Features | Example Application | Reference |
|---|---|---|---|
| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using enzymes. | Hydrolysis of a racemic ester by a lipase. | researchgate.net |
| Biocatalytic Reductive Amination | Use of imine reductases or dehydrogenases to synthesize chiral amines from ketones/aldehydes. | Synthesis of N-substituted β-amino esters using IREDs. | nih.gov |
| Chiral Catalyst-driven Asymmetric Synthesis | Use of chiral catalysts (e.g., Ru(II) complexes, Cinchona alkaloids) to induce stereoselectivity. | Asymmetric transfer hydrogenation of β-substituted-α-keto esters. | nih.gov |
| Chiral Auxiliary-mediated Synthesis | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Alkylation of a Ni(II) complex of a glycine Schiff base with a chiral auxiliary. | mdpi.com |
| Classical Multi-step Synthesis | Sequential chemical reactions to build the target molecule. | Synthesis of substituted aminobenzoates from methyl 4-aminobenzoate. | nih.gov |
Esterification Reactions of 4-amino-2-hydroxybutanoic acid
The direct conversion of 4-amino-2-hydroxybutanoic acid to its methyl ester is a fundamental transformation, typically achieved through acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. masterorganicchemistry.com This method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com
A significant challenge in the direct esterification of 4-amino-2-hydroxybutanoic acid is the presence of the basic amino group, which can be protonated by the acid catalyst. This side reaction can reduce the catalyst's efficacy and complicate the reaction. To circumvent this, the amino group is often protected with a suitable group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), prior to esterification. chemicalbook.comchemicalbook.com The protected amino acid can then be esterified under standard Fischer conditions, followed by a deprotection step to yield the target compound.
Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is typically performed using an excess of methanol, which serves as both a reactant and the solvent, to drive the equilibrium towards the ester product. masterorganicchemistry.com
Table 1: Representative Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol (Solvent) | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Hydroxy-2-butynoic acid | Methanol | 2% Sulfuric Acid | Not specified | 83% | orgsyn.org |
| Oleic Acid | Methanol | Sulfonated Biochar | 90°C, 4h | 97.2% | mdpi.com |
| Adipic Acid | Ethanol | Sulfuric Acid | Reflux | 77-82% | masterorganicchemistry.com |
Reduction and Functionalization Strategies
Alternative to direct esterification, this compound can be synthesized through strategic reduction and functionalization of various precursors. These methods offer flexibility in introducing the required functional groups and controlling stereochemistry.
One prominent strategy involves the stereoselective reduction of a β-amino-α-keto ester. This approach allows for the controlled formation of the hydroxyl group at the C2 position. For instance, a racemic β-amino-α-keto ester can undergo a dynamic kinetic resolution using a Ruthenium(II) catalyst for asymmetric transfer hydrogenation, yielding the desired anti-α-hydroxy-β-amino acid derivative with high diastereo- and enantioselectivity. nih.gov
Another versatile route starts from more readily available materials. For example, DL-4-amino-2-hydroxybutyric acid has been synthesized from 2-pyrrolidone via a four-step sequence involving bromination and subsequent hydrolysis. tandfonline.com The resulting amino acid can then be esterified as described previously. Similarly, syntheses commencing from methyl acrylate (B77674) have been reported, which involve conjugate addition and subsequent functional group manipulations, including reduction steps, to install the amino and hydroxyl moieties. oup.com
A further powerful method is the reduction of a nitrile. A patent describes a process where a β-carboxamido substituted propionic acid is converted to a nitrile, which can then be reduced with hydrogen to form the corresponding 4-aminobutyric acid derivative. google.com Applying this logic, a precursor such as methyl 4-cyano-2-hydroxybutanoate could be catalytically hydrogenated to furnish the desired this compound.
Modern C-H functionalization methodologies also present a sophisticated approach for synthesizing unnatural amino acids from simple precursors, offering novel pathways for creating derivatives of the target compound. nih.gov
Table 2: Overview of Reduction and Functionalization Strategies
| Precursor Type | Key Transformation | Reagents/Catalyst | Product Feature | Reference |
|---|---|---|---|---|
| β-Amino-α-keto ester | Asymmetric transfer hydrogenation | Ru(II) catalyst | High diastereo- and enantioselectivity | nih.gov |
| 2-Pyrrolidone | Bromination, Hydrolysis | N-Bromosuccinimide, HCl | Racemic amino acid | tandfonline.com |
| α,β-Unsaturated ester | 1,3-Dipolar addition, Reduction | Nitronic ester, Reduction catalyst | Racemic amino acid | oup.com |
Multi-component Reaction Incorporations
Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, provide a highly efficient and atom-economical route to complex molecules. nih.gov Several MCRs can be adapted for the synthesis of the γ-amino-β-hydroxy ester framework.
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.orgnih.gov While the classic Ugi product is a bis-amide, the reaction's versatility allows for the use of bifunctional components to construct diverse scaffolds. wikipedia.orgnih.gov By carefully selecting starting materials that contain the necessary functionalities, it is possible to generate precursors that can be subsequently transformed into this compound. For example, an Ugi reaction could be employed to assemble a complex intermediate, which upon cyclization and subsequent ring-opening/functionalization, could yield the desired structure.
The Mannich reaction is another powerful MCR that forms a β-amino carbonyl compound from an aldehyde, an amine, and a carbonyl compound containing an acidic α-proton. organic-chemistry.org A relevant variant involves the reaction of an imine with an enolate. For instance, the Mannich addition of ethyl diazoacetate to imines can produce β-amino-α-keto esters. nih.gov These intermediates are ideal precursors for this compound, as the keto group can be stereoselectively reduced to the required hydroxyl group. nih.gov This approach combines the efficiency of MCRs with the precision of asymmetric catalysis to access enantiomerically pure target molecules.
Table 3: Hypothetical Multi-component Reaction Approach
| Reaction Type | Component 1 | Component 2 | Component 3 | Key Intermediate | Subsequent Step | Reference |
|---|---|---|---|---|---|---|
| Mannich Reaction | Pre-formed imine (from amine + aldehyde) | Methyl diazoacetate | N/A | Methyl 4-amino-2-diazo-3-oxobutanoate | Oxidation & Reduction | nih.gov |
Methyl 4 Amino 2 Hydroxybutanoate As a Versatile Chiral Building Block in Organic Synthesis
Precursor in Complex Molecule Synthesis
The unique structural features of methyl 4-amino-2-hydroxybutanoate make it an ideal starting material for the synthesis of intricate molecular architectures. The presence of multiple reactive sites—the amino group, the hydroxyl group, and the ester—allows for a variety of chemical transformations, enabling chemists to build molecular complexity in a controlled and predictable manner.
Synthesis of Chiral Gamma-Hydroxy Acid Derivatives
Chiral γ-hydroxy-α-amino acids are important structural motifs found in a number of biologically active natural products and are valuable intermediates in pharmaceutical synthesis. nih.gov Enzymatic tandem reactions, such as those involving aldol (B89426) addition and transamination, have been developed to produce these derivatives with high enantioselectivity. nih.gov For instance, a one-pot, two-step reaction sequence can convert various nonaromatic aldehydes and pyruvate (B1213749) into chiral 4-hydroxy-2-oxo acids, which are then aminated to yield the desired γ-hydroxy-α-amino acids. nih.gov this compound represents a stable, readily available form of this structural class, serving as a key starting point for further elaboration. The synthesis of related chiral hydroxy esters, such as (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key intermediate for HMG-CoA reductase inhibitors, highlights the importance of this class of compounds in drug discovery. nih.gov
Applications in Heterocyclic Compound Formation
The functional groups present in this compound are well-suited for the construction of heterocyclic rings, which are core structures in many pharmaceuticals. While direct examples starting from this specific molecule are specialized, analogous structures demonstrate the principle. For example, methyl 4-amino-2-hydroxybenzoate (B10774363) is used in the synthesis of substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are valuable building blocks in drug discovery. nih.gov The amino and hydroxyl groups can participate in cyclization reactions to form a variety of ring systems. The formation of the pyrimidine (B1678525) heterocycle in thiamine (B1217682) biosynthesis, for instance, involves 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) synthase, underscoring the role of amino and hydroxyl groups on a small carbon frame in building essential biological heterocycles. uniprot.org
Role in Amino Acid Derivative Synthesis
As a non-proteinogenic amino acid derivative, this compound is a valuable tool for creating novel amino acid structures with tailored properties. These derivatives are crucial for developing new therapeutics and understanding biological processes.
Construction of Modified Peptidomimetics
Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov A common strategy in creating peptidomimetics is the incorporation of unnatural amino acids into a peptide sequence. nih.govresearchgate.net this compound, with its distinct stereochemistry and functional groups, can be incorporated into peptide backbones to induce specific conformations, such as turns, or to add new functionalities. upc.edu These modifications can lead to peptidomimetics with increased potency and selectivity for their biological targets. researchgate.net
Table 1: Strategies for Peptidomimetic Modification
| Modification Strategy | Description | Desired Outcome |
|---|---|---|
| Backbone Modification | Altering the amide bonds of the peptide backbone, for example, through N-alkylation. nih.gov | Increased stability against proteolysis, altered conformation. nih.gov |
| Incorporation of Unnatural Amino Acids | Replacing proteinogenic amino acids with synthetic ones like D-amino acids or β-amino acids. nih.govresearchgate.net | Enhanced metabolic stability, improved potency and selectivity. nih.govresearchgate.net |
| Cyclization | Forming a cyclic structure within the peptide chain, either through backbone-to-backbone, side-chain-to-side-chain, or other linkages. upc.edu | Increased rigidity, enhanced receptor affinity, improved stability. upc.edu |
| Turn Mimetics | Designing scaffolds that mimic the β-turn secondary structure of peptides, which is crucial for many protein-protein interactions. nih.govnih.gov | Mimicking bioactive conformation, targeting protein-protein interactions. nih.gov |
Synthesis of N-substituted analogues
N-substitution of amino acids and their derivatives is a powerful method for modulating their biological activity and physicochemical properties. nih.gov The synthesis of N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties has yielded promising antimicrobial candidates, particularly against multidrug-resistant Gram-positive pathogens. nih.gov This approach highlights how modification of the amino group can introduce new functionalities and enhance therapeutic potential. Similarly, studies on N-substituted 4-hydroxycyclophosphamide (B600793) analogues have shown that the nature of the N-substituent significantly affects the compound's activation mechanism and cytotoxicity. nih.gov Applying these principles to this compound allows for the creation of a library of N-substituted derivatives with potentially diverse biological activities.
Table 2: Research Findings on N-Substituted Analogues
| Compound Class | Synthetic Approach | Key Findings | Reference |
|---|---|---|---|
| N-substituted β-amino acid derivatives | Synthesis involving various substitutions on the nitrogen atom of the β-amino acid scaffold. | Resulting compounds showed significant antimicrobial activity against drug-resistant bacteria. | nih.gov |
Utilization in Scaffold Diversity Generation
In modern drug discovery, generating libraries of structurally diverse molecules is essential for identifying new lead compounds. Chiral building blocks like this compound are instrumental in this process, serving as foundational scaffolds upon which chemical diversity can be built. nih.gov By systematically modifying the amino, hydroxyl, and ester functionalities, a multitude of unique structures can be synthesized. This approach, often referred to as scaffold-based drug design, allows for the exploration of a wider chemical space. The use of conformationally constrained building blocks helps in creating molecules with more defined three-dimensional shapes, which can lead to higher affinity and selectivity for biological targets. nih.govresearchgate.net The versatility of this compound allows it to be a central component in the synthesis of diverse libraries of compounds for high-throughput screening and the development of novel therapeutics.
Derivatization and Structural Modification Studies of Methyl 4 Amino 2 Hydroxybutanoate
Hydroxyl Group Derivatization
The secondary hydroxyl group on the second carbon of methyl 4-amino-2-hydroxybutanoate provides another site for derivatization, allowing for the introduction of various functional groups that can alter the molecule's properties.
Esterification of the hydroxyl group is a common modification. This can be achieved by reacting the compound with an acid chloride or anhydride. To ensure that the acylation occurs at the hydroxyl group and not the amine, the amine group is often protected beforehand. Protecting groups like tert-butyloxycarbonyl (Boc) are frequently used for this purpose. beilstein-journals.org After the hydroxyl group is esterified, the protecting group on the amine can be removed.
Another important derivatization is silylation , which involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Silylation is often used to increase the volatility of polar compounds for analysis by gas chromatography. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose, converting hydroxyl, amine, and thiol groups into their TBDMS derivatives. sigmaaldrich.com
The hydroxyl group can also be converted into other functional groups. For example, it can be oxidized to a ketone or replaced with a halogen through nucleophilic substitution reactions. These modifications can be used to create a diverse range of derivatives with different chemical reactivities and potential applications.
Table 2: Common Hydroxyl Group Derivatization Methods
| Derivatization Method | Reagent Example | Resulting Functional Group |
|---|---|---|
| Esterification | Acetic Anhydride | Acetoxy |
| Silylation | MTBSTFA | TBDMS Ether |
Carboxyl Ester Modification
The methyl ester group of this compound can also be modified, primarily through hydrolysis or transesterification.
Hydrolysis of the methyl ester, typically under basic conditions using a reagent like sodium hydroxide, will convert the ester into a carboxylate salt. Subsequent acidification will then yield the corresponding carboxylic acid, 4-amino-2-hydroxybutanoic acid. sigmaaldrich.com This carboxylic acid is an important molecule in its own right, being an analog of gamma-aminobutyric acid (GABA) and a component of the aminoglycoside antibiotic butirosin (B1197908). chemicalbook.com
Transesterification involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to replace the methyl group with a different alkyl or aryl group. organic-chemistry.org This allows for the synthesis of a variety of esters with different properties. For example, scandium(III) triflate has been shown to be an effective catalyst for the transesterification of methyl esters with various alcohols. organic-chemistry.org
These modifications of the carboxyl ester group expand the range of accessible derivatives and allow for the fine-tuning of the molecule's properties for specific applications.
Table 3: Modifications of the Carboxyl Ester Group
| Reaction | Conditions | Product |
|---|---|---|
| Hydrolysis | NaOH, then H+ | 4-amino-2-hydroxybutanoic acid |
| Transesterification | R'OH, Acid or Base catalyst | 4-amino-2-hydroxybutanoate ester of R'OH |
Synthesis of Conformationally Constrained Analogues
Creating conformationally constrained analogues of a molecule can provide valuable insights into its bioactive conformation and can lead to the development of more potent and selective compounds. For this compound, this can be achieved by introducing cyclic structures that restrict the rotation of the molecule's flexible backbone.
One approach to creating such analogues is through cyclization reactions . For example, by introducing appropriate functional groups at the terminal ends of the molecule, it is possible to form a cyclic structure. This could involve forming a lactam (a cyclic amide) by creating an amide bond between the amine group and a carboxylic acid at the other end of the molecule.
Another strategy involves using the existing functional groups to build a ring system. For instance, the hydroxyl and amine groups could be used as handles to construct a heterocyclic ring. The synthesis of conformationally constrained analogues of amino acids has been demonstrated through methods like the chromatographic separation of diastereomeric dipeptide derivatives. nih.gov
These strategies for creating conformationally constrained analogues are essential for exploring the structure-activity relationship of this compound and for designing new molecules with enhanced biological activity.
Biochemical Context and Metabolic Pathways of 4 Amino 2 Hydroxybutanoic Acid Parent Compound Context
Involvement in Amino Acid Metabolic Cycles
While direct mainstream metabolic roles of 4-amino-2-hydroxybutanoic acid are not extensively documented in higher organisms, its structural relationship to key metabolic intermediates provides a context for its potential biochemical interactions. The catabolism of certain essential amino acids converges on a compound structurally related to 4-amino-2-hydroxybutanoic acid.
The catabolic pathways of the essential amino acids L-threonine and L-methionine are crucial energy-yielding processes that generate several important metabolic intermediates. A key convergence point in their degradation is the formation of alpha-ketobutyrate. youtube.comnih.gov
In humans, the primary route for threonine degradation involves the enzyme threonine dehydratase, which converts threonine directly to alpha-ketobutyrate and ammonia (B1221849). creative-proteomics.comwikipedia.org Although other minor pathways for threonine metabolism exist in various organisms, this conversion to alpha-ketobutyrate is a significant metabolic fate. wikipedia.orglibretexts.org
Similarly, the catabolism of methionine, after its activation to S-adenosylmethionine (SAM) and its role in methyl group transfer, leads to the formation of homocysteine. Homocysteine is then converted to cystathionine, which is subsequently cleaved by the enzyme cystathionine-γ-lyase to yield cysteine, ammonia, and alpha-ketobutyrate. wikipedia.org This metabolic link establishes alpha-ketobutyrate as a downstream product of both threonine and methionine breakdown.
Alpha-ketobutyrate, also known as 2-oxobutanoate, is a pivotal alpha-keto acid that sits (B43327) at the crossroads of amino acid catabolism. nih.gov Once formed from the degradation of threonine or methionine, alpha-ketobutyrate is transported into the mitochondrial matrix. nih.govnih.gov Inside the mitochondria, it is oxidatively decarboxylated by the branched-chain alpha-keto acid dehydrogenase complex to form propionyl-CoA. youtube.comnih.gov Propionyl-CoA then enters a three-step pathway to be converted into succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.orgnih.gov This conversion underscores the glucogenic nature of both threonine and methionine, as succinyl-CoA can be used to synthesize glucose. youtube.com
Natural Origin and Biosynthetic Precursors
The (S)-enantiomer of 4-amino-2-hydroxybutanoic acid, often abbreviated as (S)-AHBA, is a well-documented natural product.
It is most notably found as a unique side chain on the butirosin (B1197908) family of aminoglycoside antibiotics. nih.govresearchgate.net These antibiotics are produced by the bacterium Bacillus circulans (now reclassified as Niallia circulans or Paenibacillus chitinolyticus in some strains). nih.govmdpi.com The presence of the (S)-AHBA side chain is significant as it provides resistance against certain enzymes that inactivate other aminoglycoside antibiotics. nih.govpsu.edu
Detailed biosynthetic studies have revealed that the precursor for this (S)-AHBA moiety is not alpha-ketobutyrate, but rather L-glutamate. nih.govpsu.edu The biosynthesis is orchestrated by a set of genes within the butirosin biosynthetic gene cluster (btr). nih.govnih.gov Key enzymes in this pathway include:
BtrI : An acyl carrier protein (ACP) that tethers the intermediates during the synthesis. nih.govpsu.edu
BtrJ : An ATP-dependent ligase. nih.govpsu.edu
BtrK : A pyridoxal (B1214274) phosphate-dependent decarboxylase. nih.govpsu.edu
BtrO and BtrV : A two-component flavin-dependent monooxygenase system that introduces the hydroxyl group. nih.govpsu.edu
The pathway initiates with the conversion of L-glutamate to intermediates that are bound to the BtrI acyl carrier protein. A notable step in this process is the γ-glutamylation of a γ-aminobutyrate intermediate, which is thought to act as a protective group during the synthesis. nih.govpsu.edu The fully formed (S)-AHBA, as a γ-glutamylated dipeptide attached to the ACP, is then transferred to the aminoglycoside core by the acyltransferase BtrH, and the protective glutamate (B1630785) is subsequently removed by the BtrG enzyme. researchgate.net
Advanced Spectroscopic Characterization and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural determination of organic compounds, providing insight into the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR Analysis
Based on the analysis of related structures, the predicted ¹H NMR data in a solvent like Deuterium Oxide (D₂O) would likely present the following features:
Methyl Ester Protons (-OCH₃): A sharp singlet is expected for the three protons of the methyl ester group, typically appearing in the downfield region around 3.7 ppm due to the deshielding effect of the adjacent oxygen atom.
Methine Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group (C2) would likely appear as a multiplet, around 4.0-4.2 ppm. Its chemical shift is significantly influenced by the electronegative oxygen atom. The multiplicity would arise from coupling with the adjacent methylene (B1212753) protons at C3.
Methylene Protons (-CH₂-CH(OH)-): The two protons on the carbon adjacent to the chiral center (C3) are diastereotopic and would therefore be expected to show distinct chemical shifts and coupling patterns. They would likely appear as complex multiplets in the range of 1.8-2.2 ppm, coupled to both the methine proton at C2 and the methylene protons at C4.
Methylene Protons (-CH₂-NH₂): The two protons on the carbon adjacent to the amino group (C4) would likely resonate as a triplet around 3.0-3.3 ppm, deshielded by the nitrogen atom.
Predicted ¹H NMR Data for Methyl 4-amino-2-hydroxybutanoate
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | ~3.7 | Singlet |
| -CH(OH)- | ~4.1 | Multiplet |
| -CH₂-CH(OH)- | ~1.9-2.1 | Multiplet |
| -CH₂-NH₂ | ~3.1 | Triplet |
This table is predictive and based on the analysis of analogous compounds.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.
The predicted ¹³C NMR spectrum for this compound would feature:
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm.
Methine Carbon (-CH(OH)-): The carbon attached to the hydroxyl group (C2) would appear around 65-70 ppm.
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is expected to resonate at approximately 50-55 ppm.
Methylene Carbon (-CH₂-NH₂): The carbon bonded to the amino group (C4) would likely be found in the region of 40-45 ppm.
Methylene Carbon (-CH₂-CH(OH)-): The remaining methylene carbon (C3) would appear the most upfield of the carbons in the butanoate chain, likely around 35-40 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~173 |
| -CH(OH)- | ~68 |
| -OCH₃ | ~52 |
| -CH₂-NH₂ | ~42 |
| -CH₂-CH(OH)- | ~38 |
This table is predictive and based on the analysis of analogous compounds.
Mass Spectrometry (MS) for Molecular Confirmation and Purity
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound and providing information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₅H₁₁NO₃), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition.
Fragmentation Pattern Analysis
In a mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to deduce its structure.
For this compound, common fragmentation pathways would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃): A fragment corresponding to the loss of 31 mass units would be expected.
Loss of the carbomethoxy group (-COOCH₃): A fragment resulting from the loss of 59 mass units is also a probable pathway.
Cleavage adjacent to the hydroxyl group: The bond between C2 and C3 could break, leading to characteristic fragments.
Cleavage adjacent to the amino group: Fragmentation at the C3-C4 bond is another likely event.
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), provides a fingerprint of the molecule, confirming its identity and purity. For instance, in the analysis of a similar compound, 2-Amino-2-methylbutanoic acid, a precursor ion of m/z 116 ([M-H]⁻) was observed in negative ion mode.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to its primary amine, hydroxyl, and ester moieties.
The molecule contains several key bonds whose vibrations are IR-active. The O-H bond of the secondary alcohol and the N-H bonds of the primary amine both exhibit stretching vibrations in the high-frequency region of the spectrum, typically between 3500 and 3200 cm⁻¹. libretexts.orgjove.com The O-H stretch usually appears as a broad and strong band due to intermolecular hydrogen bonding. libretexts.orgpressbooks.pub The primary amine (-NH₂) group is characterized by a pair of medium-intensity bands in the same region, one for the asymmetric stretch and one for the symmetric stretch. libretexts.orgopenstax.orgorgchemboulder.com The overlap of these O-H and N-H stretching bands often results in a complex, broad absorption pattern.
A distinct and strong absorption peak arises from the carbonyl (C=O) group of the methyl ester, which is typically observed in the range of 1750-1735 cm⁻¹ for saturated aliphatic esters. orgchemboulder.comspectroscopyonline.comorgchemboulder.com This sharp, intense peak is one of the most identifiable features in the spectrum. Furthermore, the ester functional group displays characteristic C-O stretching vibrations as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com
The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
Chiral Chromatography for Enantiomeric Purity Assessment
This compound is a chiral molecule, possessing a stereocenter at the second carbon (C2), which is bonded to the hydroxyl group. This chirality means the compound exists as a pair of enantiomers, (R)- and (S)-Methyl 4-amino-2-hydroxybutanoate. As the biological and chemical properties of enantiomers can differ significantly, assessing the enantiomeric purity or enantiomeric excess (e.e.) of a sample is critical, particularly in pharmaceutical applications. chemistrytalk.org Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC), is the most effective and widely used technique for this purpose. yakhak.org
The separation of enantiomers can be achieved through two primary strategies: direct and indirect methods.
Direct Chiral HPLC: This method employs a Chiral Stationary Phase (CSP). A CSP is a column packing material that is itself enantiomerically pure and can form transient, diastereomeric complexes with the enantiomers of the analyte. chemistrytalk.org The differing stability of these diastereomeric complexes leads to different retention times, allowing for their separation. For a compound like this compound, which contains both amine and alcohol functionalities, several types of CSPs could be effective:
Pirkle-type Phases: These CSPs, such as those based on N-(3,5-dinitrobenzoyl)phenylglycine, are known for their broad applicability in separating a wide range of chiral compounds through π-π interactions, hydrogen bonding, and dipole-dipole interactions. hplc.eu
Polysaccharide-based Phases: Columns with coated or immobilized polysaccharide derivatives, like cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® or Chiralpak® series), are highly successful for resolving a vast array of racemates, including amino acid esters. yakhak.orgnih.gov
Macrocyclic Glycopeptide Phases: CSPs based on antibiotics like teicoplanin (e.g., CHIROBIOTIC® T) are particularly well-suited for separating underivatized amino acids and their derivatives due to their ability to engage in multiple types of interactions, including ionic, hydrogen bonding, and inclusion complexation. sigmaaldrich.comsigmaaldrich.com
A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The precise ratio is optimized to achieve the best balance between resolution and analysis time.
Indirect Chiral HPLC: This approach involves reacting the racemic analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated using a standard, non-chiral (achiral) HPLC column. After separation, the identity and quantity of each diastereomer can be determined, which directly correlates to the original enantiomeric composition. For this compound, the primary amine group is an ideal site for derivatization with common CDAs.
The choice between direct and indirect methods depends on factors such as the availability of a suitable CSP, the complexity of the sample matrix, and the need to avoid potential kinetic resolution or racemization during derivatization. In either case, chiral chromatography provides a robust and reliable methodology for the critical task of determining the enantiomeric purity of this compound.
Table of Mentioned Compounds
Theoretical and Computational Chemistry Studies on Methyl 4 Amino 2 Hydroxybutanoate
Future Research Directions and Emerging Trends
Development of Novel Green Synthesis Protocols
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For methyl 4-amino-2-hydroxybutanoate, future research will likely focus on creating novel "green" synthesis protocols. This involves the use of renewable starting materials, environmentally friendly solvents, and catalytic systems that minimize waste and energy consumption. The aim is to move away from traditional methods that may involve harsh reagents and multiple protection/deprotection steps.
One emerging trend is the use of biocatalysis, employing enzymes or whole-cell systems to perform stereoselective transformations. This approach offers high efficiency and selectivity under mild reaction conditions. Additionally, the exploration of flow chemistry for the synthesis of this compound could lead to safer, more scalable, and highly reproducible manufacturing processes.
Exploration of New Catalytic Asymmetric Methods
The chirality of this compound is crucial for its biological activity and applications. Therefore, the development of new and more efficient catalytic asymmetric methods for its synthesis is a major research focus. nih.govchiralpedia.commdpi.com While several methods exist, there is a continuous demand for catalysts that offer higher enantioselectivity, broader substrate scope, and lower catalyst loading. nih.govchiralpedia.com
Future research is expected to explore novel chiral ligands and metal complexes, as well as organocatalysts, to achieve even greater control over the stereochemical outcome of the reaction. chiralpedia.com The goal is to develop catalytic systems that are not only highly effective but also robust, scalable, and economically viable for industrial applications. nih.govchiralpedia.com The ongoing advancements in asymmetric catalysis will undoubtedly pave the way for more efficient and practical syntheses of enantiomerically pure this compound. nih.govchiralpedia.commdpi.com
Advanced Applications in Chemical Biology Tool Development
The unique structural features of this compound, possessing both amino and hydroxyl functionalities with a defined stereochemistry, make it an attractive scaffold for the development of chemical biology tools. These tools are instrumental in probing biological processes at the molecular level.
Future research in this area will likely involve the incorporation of this compound into peptides or other small molecules to create probes for studying enzyme activity, receptor binding, and other biological interactions. Its functional groups can be readily modified to attach fluorescent tags, affinity labels, or cross-linking agents. The development of such tailored molecules will provide deeper insights into complex biological systems and could aid in the identification of new drug targets.
Chemoinformatic and Library Design Considerations
Chemoinformatics and computational chemistry are becoming increasingly integral to modern drug discovery and materials science. For this compound, these tools can be employed to predict its physicochemical properties, potential biological activities, and metabolic fate.
Future research will likely involve the use of chemoinformatic approaches to design and virtually screen libraries of compounds derived from this compound. By systematically modifying its structure in silico, researchers can prioritize the synthesis of derivatives with the highest probability of desired activity. This computational pre-screening can significantly accelerate the discovery process and reduce the resources required for experimental work. Furthermore, these computational models can aid in understanding the structure-activity relationships of its derivatives, guiding the rational design of new and more potent molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
